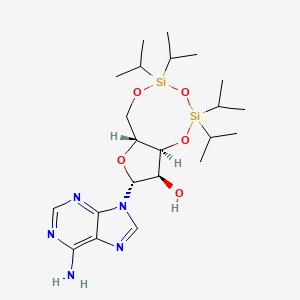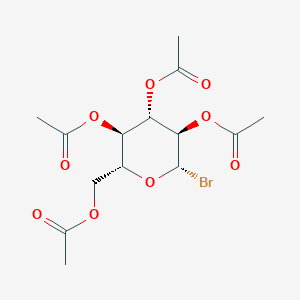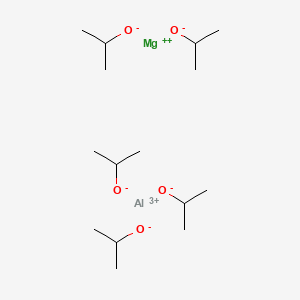
3,5-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)adenosine
Descripción general
Descripción
3,5-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)adenosine is a synthetic compound with the empirical formula C22H39N5O5Si2 and a molecular weight of 509.75 g/mol . This compound is a derivative of adenosine, where the hydroxyl groups at the 3’ and 5’ positions are protected by a 1,1,3,3-tetraisopropyl-1,3-disiloxanediyl group. It is primarily used in chemical synthesis and research applications.
Métodos De Preparación
The synthesis of 3,5-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)adenosine involves the protection of the hydroxyl groups of adenosine. One common method involves the reaction of adenosine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in the presence of a base such as pyridine . The reaction typically occurs under anhydrous conditions and at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
3,5-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The disiloxanediyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like pyridine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)adenosine is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Nucleotide Synthesis: It is used as a protected intermediate in the synthesis of nucleotides and nucleosides.
Drug Development: The compound is used in the development of antiviral and anticancer drugs.
Biochemical Studies: It is employed in studies involving enzyme mechanisms and nucleotide interactions.
Mecanismo De Acción
The mechanism of action of 3,5-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)adenosine involves its role as a protected intermediate. The disiloxanediyl group protects the hydroxyl groups of adenosine, preventing unwanted reactions during chemical synthesis. This allows for selective reactions at other positions of the molecule. The compound can be deprotected under specific conditions to yield the free hydroxyl groups, enabling further chemical modifications .
Comparación Con Compuestos Similares
3,5-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)adenosine is similar to other protected nucleosides such as:
- 3,5-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
- 3,5-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine
These compounds share the same protecting group but differ in the nucleobase. The uniqueness of this compound lies in its specific use in adenosine-related synthesis and research applications.
Propiedades
IUPAC Name |
(6aR,8R,9R,9aS)-8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N5O5Si2/c1-12(2)33(13(3)4)29-9-16-19(31-34(32-33,14(5)6)15(7)8)18(28)22(30-16)27-11-26-17-20(23)24-10-25-21(17)27/h10-16,18-19,22,28H,9H2,1-8H3,(H2,23,24,25)/t16-,18-,19-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVLHRYSOPSVJR-WGQQHEPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N5O5Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156098 | |
| Record name | 3′,5′-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69304-45-6 | |
| Record name | 3′,5′-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69304-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′,5′-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3':5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,1,5,5,5-hexafluoro-2,4-pentanedione 2-[N-(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B3150652.png)



![Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B3150670.png)
![Methyl 2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetate](/img/structure/B3150678.png)
![3-[(3-Methylbenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150680.png)


![[(E)-[amino(pyrazin-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B3150704.png)


![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3150731.png)
